molecular formula C21H18N2O3S2 B2499979 N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-81-9

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2499979
CAS No.: 899988-81-9
M. Wt: 410.51
InChI Key: YVRUTFDVSQXVBF-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that features a naphthothiazole core linked to a phenylsulfonyl butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide typically involves multi-step organic reactions. One common approach is the formation of the naphthothiazole core through a double C–S bond formation via C–H bond functionalization. This method uses N-substituted arylamines and elemental sulfur under metal-free conditions . The phenylsulfonyl butanamide moiety can be introduced through a subsequent sulfonylation reaction, followed by amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the C–H bond functionalization step and large-scale sulfonylation and amidation processes.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The naphthothiazole core can be oxidized under specific conditions.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthothiazole core.

    Reduction: Phenylthiol derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets. The naphthothiazole core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The phenylsulfonyl group can interact with proteins, inhibiting their function through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to its combination of the naphthothiazole core and the phenylsulfonyl butanamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzo[e][1,3]benzothiazol-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRUTFDVSQXVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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